molecular formula C20H23N5O2 B14613309 Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate CAS No. 57343-58-5

Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate

Cat. No.: B14613309
CAS No.: 57343-58-5
M. Wt: 365.4 g/mol
InChI Key: WYRQGTNHBXZRAD-UHFFFAOYSA-N
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Description

Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of amino groups and a butyl ester moiety further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites, while the amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate: Unique due to its specific substitution pattern and functional groups.

    Quinazoline derivatives: Share the quinazoline core but differ in the nature and position of substituents.

    Aminoquinazoline compounds: Contain amino groups but may lack the butyl ester moiety.

Properties

CAS No.

57343-58-5

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

butyl 4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoate

InChI

InChI=1S/C20H23N5O2/c1-2-3-10-27-19(26)14-5-7-15(8-6-14)23-12-13-4-9-17-16(11-13)18(21)25-20(22)24-17/h4-9,11,23H,2-3,10,12H2,1H3,(H4,21,22,24,25)

InChI Key

WYRQGTNHBXZRAD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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